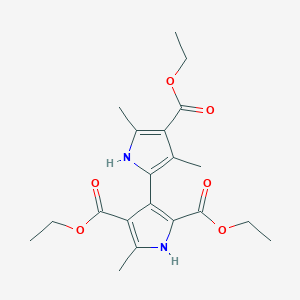![molecular formula C8H15N3S2 B12901319 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 139887-01-7](/img/structure/B12901319.png)
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in the presence of polyphosphoric acid at elevated temperatures (130–140°C) for several hours . This reaction yields the desired thiadiazole derivative in good yields (63–81%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antifungal, and antiproliferative agents.
Materials Science: Thiadiazole derivatives are used in the development of photosensitive, electroconductive, and magnetic materials.
Agriculture: Some derivatives are effective against bacterial phytophthorosis of rice leaves.
Mecanismo De Acción
The exact mechanism of action for 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is not well-documented. similar thiadiazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some thiadiazole derivatives act as carbonic anhydrase inhibitors or GABAergic system activators .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted 1,3,4-thiadiazoles: Known for their carbonic anhydrase inhibitory activity.
S-Substituted 5-sulfonylmethyl-1,3,4-thiadiazol-2-amines: Exhibit antibacterial and fungicidal properties.
Uniqueness
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific butylsulfanyl substitution, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Propiedades
Número CAS |
139887-01-7 |
|---|---|
Fórmula molecular |
C8H15N3S2 |
Peso molecular |
217.4 g/mol |
Nombre IUPAC |
5-(2-butylsulfanylethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H15N3S2/c1-2-3-5-12-6-4-7-10-11-8(9)13-7/h2-6H2,1H3,(H2,9,11) |
Clave InChI |
FGDQJVOGFUEOFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


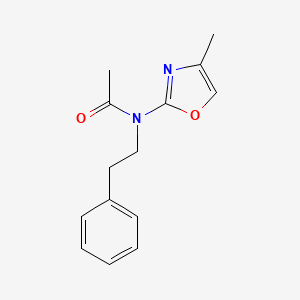




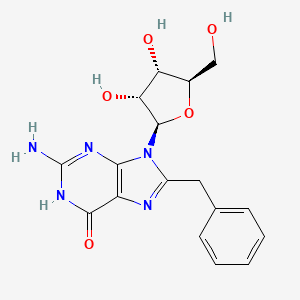
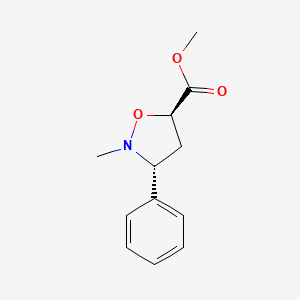
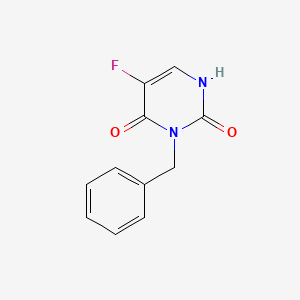
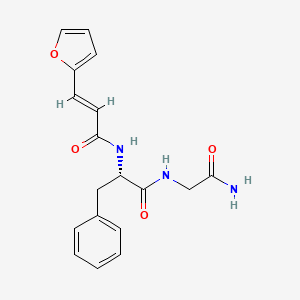
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)

![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
